molecular formula C18H19N5O5 B2940180 Methyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate CAS No. 1021029-82-2

Methyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate

Cat. No. B2940180
CAS RN: 1021029-82-2
M. Wt: 385.38
InChI Key: IOWQLUCXIWBTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Chemical Reactions Analysis

The chemical reactions of such compounds are diverse and depend on the specific structure and functional groups present. For example, hydrazonoyl halides can undergo condensation reactions and act as precursors of nitrilimines .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds depend on their specific structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial Activity

Research into novel thiazolidines, azetidines, and imidazolines has shown that certain methyl phenoxy acetates exhibit significant in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi, indicating potential applications in developing new antibacterial agents (Desai, Dave, Shah, & Vyas, 2001).

Pharmacology and Detoxification

The study of methylglyoxal, a reactive alpha-oxoaldehyde, reveals its role in modifying nucleic acids and proteins, inducing apoptosis, and being involved in enzymatic detoxification processes. This has implications for understanding the pathogenesis of diseases and the development of antiproliferative chemotherapy (Thornalley, 1996).

Aldose Reductase Inhibition

A series of iminothiazolidin-4-one acetate derivatives has been synthesized and evaluated as inhibitors of aldehyde and aldose reductase, enzymes implicated in diabetic complications. This research underscores the potential of these compounds in creating novel treatments for diabetes-related conditions (Ali et al., 2012).

Hemoglobin Oxygen Affinity Modulation

Novel compounds have been synthesized and tested for their ability to modulate the oxygen affinity of human hemoglobin A, presenting avenues for clinical or biological applications where modulation of oxygen supply is beneficial, such as in ischemia or tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

Food and Organisms

The presence and effects of methylglyoxal in food and living organisms have been examined, highlighting its formation during processing and storage and its implications for health, including its role in diabetic complications and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Safety and Hazards

The safety and hazards associated with such compounds depend on their specific structure and use. For example, some compounds may be irritants or have other safety concerns .

Future Directions

The future directions for research on such compounds could include further exploration of their biological activities and potential uses in medicine, as well as the development of new synthetic routes and methods for their preparation .

properties

IUPAC Name

methyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-20-15-14(16(25)21(2)18(20)26)23-9-8-22(17(23)19-15)11-4-6-12(7-5-11)28-10-13(24)27-3/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWQLUCXIWBTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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